1-O-ヘキサデシル-sn-グリセロ-3-ホスホコリン

概要

科学的研究の応用

Lyso-PAF C-16 has a wide range of applications in scientific research, including:

作用機序

リゾ-PAF C-16は、血小板活性化因子C-16への変換を通じてその効果を発揮する。その後、血小板活性化因子C-16は細胞表面の特定の受容体と相互作用する。 この相互作用は、細胞内シグナル伝達経路のカスケードを誘発し、炎症や免疫調節などの様々な生物学的応答につながる。 . 分子標的は、血小板活性化因子受容体とアラキドン酸などの下流シグナル伝達分子を含む。 .

類似化合物の比較

類似化合物:

血小板活性化因子C-16: リゾ-PAF C-16の活性形で、類似の生物学的プロセスに関与する。

リゾ-PAF C-18: 類似の構造を持つ別のリゾホスホ脂質であるが、脂肪酸鎖長が異なる。

ヘキサノアミノ PAF: グリセロール骨格で修飾された構造類似体。

独自性: リゾ-PAF C-16は、血小板活性化因子C-16の前駆体としての特定の役割と、アラキドン酸による選択的なアシル化によって独特である。 この特異性は、脂質代謝と細胞シグナル伝達に関与する酵素経路を研究するための貴重なツールとなっている。 .

生化学分析

Biochemical Properties

1-O-Hexadecyl-sn-glycero-3-phosphocholine is an inactive form of platelet-activating factor (PAF). It can be formed by the action of PAF-acetylhydrolase (PAF-AH) on PAF C-16 or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine . This compound serves as a substrate for the formation of PAF C-16 through the remodeling pathway or selective acylation with arachidonic acid by a CoA-independent transacylase . The interactions of 1-O-Hexadecyl-sn-glycero-3-phosphocholine with these enzymes highlight its role in lipid metabolism and signaling pathways.

Cellular Effects

1-O-Hexadecyl-sn-glycero-3-phosphocholine influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It acts as a precursor and metabolite of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0 PAF), which is involved in inflammatory responses . Increased levels of 1-O-Hexadecyl-sn-glycero-3-phosphocholine have been observed in the temporal cortex of Alzheimer’s disease patients, indicating its potential role in neuroinflammatory processes . Additionally, it has been shown to affect cell signaling pathways by interacting with specific receptors and enzymes, thereby modulating cellular responses.

Molecular Mechanism

The molecular mechanism of 1-O-Hexadecyl-sn-glycero-3-phosphocholine involves its conversion to active PAF forms and subsequent interactions with PAF receptors. PAF is a potent phospholipid activator and mediator of various leukocyte functions, including platelet aggregation, inflammation, and anaphylaxis . The binding of PAF to its receptor triggers a cascade of intracellular signaling events, leading to the activation of various downstream pathways. This includes the activation of protein kinase C, phospholipase A2, and other enzymes involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-O-Hexadecyl-sn-glycero-3-phosphocholine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to 1-O-Hexadecyl-sn-glycero-3-phosphocholine in vitro and in vivo has been associated with alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of 1-O-Hexadecyl-sn-glycero-3-phosphocholine vary with different dosages in animal models. At low doses, it has been shown to modulate inflammatory responses and cell signaling pathways without causing significant toxicity . At high doses, 1-O-Hexadecyl-sn-glycero-3-phosphocholine can induce adverse effects, including cellular toxicity and apoptosis . These dosage-dependent effects underscore the need for careful consideration of the appropriate dosage when using this compound in experimental studies.

Metabolic Pathways

1-O-Hexadecyl-sn-glycero-3-phosphocholine is involved in several metabolic pathways, including the remodeling pathway for PAF formation and the selective acylation with arachidonic acid . It serves as a substrate for the formation of PAF C-16 by the action of PAF-acetylhydrolase and CoA-independent transacylase . These metabolic pathways highlight the role of 1-O-Hexadecyl-sn-glycero-3-phosphocholine in lipid metabolism and its contribution to the regulation of inflammatory responses.

Transport and Distribution

Within cells and tissues, 1-O-Hexadecyl-sn-glycero-3-phosphocholine is transported and distributed through interactions with specific transporters and binding proteins . It is localized in various cellular compartments, including the plasma membrane and intracellular organelles . The transport and distribution of this compound are crucial for its biological activity and its ability to modulate cellular functions.

Subcellular Localization

1-O-Hexadecyl-sn-glycero-3-phosphocholine is localized in specific subcellular compartments, including the plasma membrane and intracellular organelles . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for its activity and function in cellular processes, including cell signaling and membrane dynamics.

準備方法

合成経路と反応条件: リゾ-PAF C-16は、血小板活性化因子アセチルヒドロラーゼによる血小板活性化因子C-16への作用、またはCoA非依存性トランスアシル化酵素による1-O-ヘキサデシル-2-アシル-グリセロホスホコリンへの作用によって合成することができます。 . 反応条件は一般的に、使用される酵素の種類に特異的な酵素反応を含む。

工業生産方法: リゾ-PAF C-16の工業生産には、精製酵素を用いた大規模な酵素反応が関与する。 このプロセスには、温度、pH、基質濃度など、酵素活性の最適条件を維持することが必要である。 製品はその後、クロマトグラフィー技術を用いて精製され、高純度レベルを実現する。 .

化学反応の分析

反応の種類: リゾ-PAF C-16は、以下を含む様々な化学反応を受ける:

酸化: この反応は、酸素の付加または水素の除去を伴い、酸化された誘導体の生成につながる。

還元: この反応は、水素の付加または酸素の除去を伴い、化合物の還元形につながる。

置換: この反応は、ある官能基が別の官能基と置換されることを伴う。例えば、リゾ-PAF C-16のアラキドン酸によるアセチル化。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素やその他の酸化剤がある。

還元: 一般的な試薬には、水素ガスや金属触媒がある。

生成される主な生成物:

酸化: リゾ-PAF C-16の酸化誘導体。

還元: リゾ-PAF C-16の還元形。

科学研究への応用

リゾ-PAF C-16は、以下を含む科学研究で幅広い応用がある。

類似化合物との比較

Platelet-activating factor C-16: The active form of Lyso-PAF C-16, involved in similar biological processes.

Lyso-PAF C-18: Another lysophospholipid with a similar structure but different fatty acid chain length.

Hexanolamino PAF: A structural analog with modifications at the glycerol backbone.

Uniqueness: Lyso-PAF C-16 is unique due to its specific role as a precursor to platelet-activating factor C-16 and its selective acylation with arachidonic acid. This specificity makes it a valuable tool in studying the enzymatic pathways involved in lipid metabolism and cellular signaling .

特性

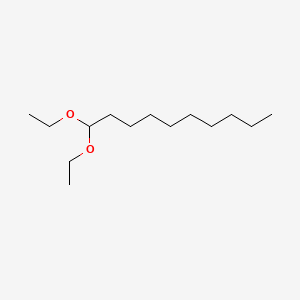

IUPAC Name |

[(2R)-3-hexadecoxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBPIWYTPAXCFJ-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967131 | |

| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52691-62-0 | |

| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52691-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Hexadecyl-2-lyso-glycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSO-PLATELET-ACTIVATING FACTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSF9VMH5MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1663911.png)